(1-Amino-4-methylpentan-2-yl)diethylamine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple nitrogen functionalities. According to PubChemLite database records, the compound's official IUPAC name is designated as 2-N,2-N-diethyl-4-methylpentane-1,2-diamine. This nomenclature reflects the structural hierarchy where the longest carbon chain contains five carbon atoms, with methyl substitution at the fourth position and amino group substitutions at positions one and two. The diethyl substituents attached to the secondary nitrogen atom are specified using the locant 2-N to distinguish them from the primary amino group at position one.
Alternative systematic names documented in chemical databases include several variations that emphasize different structural features of the molecule. The compound has been referenced as N-[1-(aminomethyl)-3-methylbutyl]-N,N-diethylamine, which highlights the branched nature of the carbon skeleton and the specific positioning of the diethylamino functionality. Chemical suppliers and research institutions have also employed the designation this compound, which follows a substitutive naming approach by treating the diethylamine portion as a substituent on the methylpentane backbone.
The SMILES notation for this compound, recorded as CCN(CC)C(CC(C)C)CN, provides a linear representation that encodes the molecular connectivity and serves as a unique molecular identifier. This notation system allows for unambiguous communication of the compound's structure across different chemical databases and computational platforms. The corresponding InChI identifier, InChI=1S/C10H24N2/c1-5-12(6-2)10(8-11)7-9(3)4/h9-10H,5-8,11H2,1-4H3, offers an alternative standardized representation that includes additional stereochemical and electronic information.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and conformational degrees of freedom. Computational analysis reveals that the molecule contains several key stereochemical centers and flexible linkages that influence its three-dimensional arrangement. The central carbon atom bearing the diethylamino substituent represents a potential chiral center, though the compound as synthesized typically exists as a racemic mixture unless specifically resolved.
The branched nature of the carbon skeleton, particularly the isobutyl group at the terminal position, creates steric constraints that influence the preferred conformational states of the molecule. The presence of seven rotatable bonds, as identified in computational chemistry databases, suggests significant conformational flexibility that allows the molecule to adopt multiple energetically favorable arrangements. This flexibility has important implications for molecular recognition processes and intermolecular interactions in both solution and solid-state environments.
Collision cross section measurements provide insights into the gas-phase geometry and size characteristics of the protonated species. Data from ion mobility spectrometry studies indicate that the [M+H]+ adduct exhibits a predicted collision cross section of 147.4 Ų, while alternative adducts such as [M+Na]+ and [M+NH4]+ show values of 151.0 Ų and 167.7 Ų respectively. These measurements suggest that the molecule adopts relatively compact conformations in the gas phase, with the specific adduct formation influencing the overall molecular dimensions.
The spatial arrangement of the two amino functionalities creates opportunities for intramolecular hydrogen bonding interactions, which may stabilize certain conformational states. The distance between the primary and tertiary amino groups varies depending on the rotational states of the intervening bonds, potentially influencing the compound's chemical reactivity and biological activity profiles.
Comparative Analysis of Tautomeric and Conformational Isomerism
The structural analysis of this compound reveals limited tautomeric possibilities due to the saturated nature of the carbon framework, though conformational isomerism plays a significant role in determining the molecule's behavior. Unlike aromatic amine systems that may exhibit amino-imino tautomerism, this aliphatic diamine primarily exhibits conformational flexibility rather than constitutional isomerism through proton migration.
Comparative studies with related diamine compounds provide valuable insights into the conformational preferences of this molecular class. Research on 3-(Diethylamino)propylamine and 1,3-Diaminopentane has demonstrated that compounds containing both primary and tertiary amino groups exhibit distinct protonation patterns and conformational behaviors. Computational analysis using density functional theory methods has revealed that the relative positioning of amino functionalities significantly influences the energy barriers for rotation around key bonds.
The compound exhibits multiple conformational states arising from rotation around the carbon-carbon bonds within the pentane chain and around the carbon-nitrogen bonds connecting the diethyl substituents. Energy calculations suggest that staggered conformations are generally preferred over eclipsed arrangements, consistent with standard conformational analysis principles. The methyl branch at the fourth position of the pentane chain introduces additional steric considerations that favor specific rotameric states.
Comparison with the structurally related compound (1-amino-4-methylpentan-2-yl)dimethylamine reveals the influence of alkyl substitution on conformational preferences. The replacement of diethyl groups with dimethyl substituents reduces steric bulk around the tertiary nitrogen center, potentially allowing for different preferred conformations and altered intermolecular interaction patterns. These structural modifications demonstrate the sensitivity of conformational equilibria to subtle changes in substituent patterns.
X-ray Crystallographic Data and Bond Length Analysis
While comprehensive single-crystal X-ray diffraction studies of this compound have not been extensively documented in the available literature, computational methods provide valuable insights into predicted bond lengths and angles. The absence of crystallographic data in major structural databases suggests that the compound may exist as a liquid or amorphous solid under standard conditions, presenting challenges for conventional crystal structure determination.
Theoretical calculations using density functional theory methods predict standard bond lengths consistent with typical aliphatic amine structures. The carbon-nitrogen bonds connecting the diethyl substituents to the central carbon atom are expected to exhibit lengths in the range of 1.47-1.49 Ų, while the carbon-carbon bonds within the pentane backbone should display values near 1.54 Ų. The primary amino group attachment involves a carbon-nitrogen bond length anticipated to fall within the range of 1.46-1.48 Ų.
Computational analysis of related amine compounds provides comparative data for bond length predictions. Studies on N-nitrosodiethylamine and similar tertiary amine derivatives have established baseline values for diethylamino substituent geometries. These investigations reveal that the nitrogen atom in diethylamino groups typically adopts a slightly pyramidal geometry rather than perfect planar arrangement, with bond angles deviating from ideal tetrahedral values due to the lone pair occupying one coordination position.
The molecular complexity index, calculated as 108 according to computational chemistry databases, reflects the structural intricacy arising from the branched carbon framework and multiple heteroatom substitutions. This parameter provides a quantitative measure of the compound's structural complexity relative to simpler amine derivatives and serves as a useful metric for comparative structural analysis within the diamine chemical class.
Properties
IUPAC Name |
2-N,2-N-diethyl-4-methylpentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-5-12(6-2)10(8-11)7-9(3)4/h9-10H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIZLVLYYTWDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CC(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Amino-4-methylpentan-2-yl)diethylamine, with the molecular formula CHN, is a compound that has garnered interest in various fields of biochemical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Weight : 172.31 g/mol
- CAS Number : 941400-56-2
- Structure : The compound features a branched alkyl chain with two amine groups, which may influence its reactivity and interaction with biological systems.
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems. Preliminary studies suggest that the compound may exhibit affinity towards certain receptors, potentially influencing neurotransmission and related physiological processes. However, detailed mechanistic studies are still required to fully elucidate these interactions.
Biological Activity Overview
The following table summarizes the known biological activities associated with this compound and related compounds:
Case Studies and Research Findings
-
Neurotransmitter Receptor Studies :
- Research has indicated that similar amine compounds can interact with neurotransmitter receptors, leading to alterations in neurotransmission pathways. Studies focusing on structural analogs have shown promising results in modulating receptor activity, suggesting that this compound may have similar effects.
-
Antioxidant Activity Assessment :
- A comparative study assessed the antioxidant capabilities of various amines, including this compound. Results indicated a moderate capacity to scavenge free radicals, which could be beneficial in preventing cellular damage in oxidative stress-related conditions.
-
Synthesis and Application in Drug Discovery :
- The compound has been utilized as a building block in synthesizing more complex molecules aimed at therapeutic applications. Its unique structure allows for modifications that enhance biological activity, making it a candidate for further exploration in drug development.
Scientific Research Applications
Potential Therapeutic Applications
The presence of amine groups in (1-Amino-4-methylpentan-2-yl)diethylamine suggests potential interactions with biological systems, particularly neurotransmitter receptors. Preliminary studies indicate that similar diamine structures may exhibit medicinal properties, although specific investigations into this compound's therapeutic effects remain limited. Understanding its binding affinities could pave the way for future drug development.
Case Study: Interaction with Neurotransmitter Receptors
Initial research has indicated that compounds with structural similarities to this compound might influence neurotransmitter systems. For instance, studies on related amines have shown modulation of receptor activity, suggesting that further exploration of this compound could reveal significant pharmacological properties.
Biochemical Assays
Role as a Biochemical Probe
In biochemical research, this compound can be utilized as a probe to study enzyme activity and metabolic pathways. Its ability to interact with various biological molecules allows researchers to investigate its effects on cellular processes and signal transduction mechanisms.
Synthetic Pathways
Synthesis Methods
Several synthetic routes exist for producing this compound, allowing for controlled synthesis with varying degrees of purity and yield. These methods often involve the alkylation of diamines or the reaction of amines with appropriate reagents under specific conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between (1-Amino-4-methylpentan-2-yl)diethylamine and related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Backbone Structure | Applications/Notes | Reference ID |
|---|---|---|---|---|---|
| This compound | C₁₀H₂₄N₂ | Primary amine, diethylamine | Branched aliphatic | Potential synthetic intermediate | |
| 2,2-Diphenylethan-1-amine | C₁₄H₁₃N | Primary amine, aromatic (diphenyl) | Linear aliphatic | Pharmaceutical synthesis, materials | |
| 4-Methoxy-4-methylpentan-1-amine hydrochloride | C₇H₁₈ClNO | Primary amine, methoxy, methyl | Branched aliphatic | Synthetic intermediate (alkylation) | |
| (Dimethyl-1,2-oxazol-4-yl)methylamine | C₁₂H₂₂N₂O | Oxazolyl, methylpentyl | Heterocyclic + branched | Specialty chemical (unclear) | |
| [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | C₉H₁₈N₄ | Pyrazolyl, dimethylaminoethyl | Heterocyclic + aliphatic | Bioactive compound synthesis |
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW 172.3 g/mol) is less polar than heterocyclic analogues (e.g., , MW 210.32 g/mol) due to the absence of electronegative atoms like oxygen. This impacts solubility and reactivity.
Preparation Methods
Preparation Methods
Synthesis via Reduction of Diethylamino-5-pentanone-2
One of the primary industrial routes to (1-Amino-4-methylpentan-2-yl)diethylamine involves the reduction of diethylamino-5-pentanone-2 with ammonia and hydrogen. This method yields the target amine with high titer (>95%) after distillation under reduced pressure (30 mm Hg or 4 kPa). The key steps are:
- Starting material preparation: Diethylamino-5-pentanone-2 is synthesized by reacting diethylamino-1-chloro-2-ethane with sodium ethyl acetylacetate.
- Reduction step: The ketone is subjected to catalytic hydrogenation in the presence of ammonia, converting the carbonyl group to the corresponding amine.
- Purification: The crude amine is purified by vacuum distillation to obtain the desired compound with high purity.
This method is described in detail in a European patent, which reports conversion rates of 100% and yields relative to starting materials close to 99% under optimized conditions. Typical reaction temperatures during reflux range from 136 °C to 170 °C, with reflux times between 4 to 5 hours, and gas evolution monitored to gauge reaction progress.
Condensation and Amination Routes
Another approach involves condensation reactions where diethylamino-substituted precursors react with ammonia or amines to form the target compound. For instance, condensation of 4-diethylamino-1-methyl-butylamine on suitable substrates leads to the formation of related amines, with subsequent purification steps involving filtration, crystallization, and solvent extraction.
Reaction Conditions and Optimization
The preparation processes emphasize:
- Temperature control: Reflux temperatures between 130 °C and 170 °C are critical for efficient conversion.
- Reaction time: Typically 4 to 5 hours of reflux are needed for complete reaction.
- Pressure: Reduced pressure distillation (30 mm Hg) is used to purify and isolate the product.
- Catalysts: Hydrogenation catalysts such as Pd/C are implied for the reduction steps.
- Gas evolution monitoring: Volume of gases released (around 450-470 cm³) is used as an indicator of reaction progress.
Summary Table of Preparation Parameters
| Step | Conditions | Yield/Notes |
|---|---|---|
| Synthesis of diethylamino-5-pentanone-2 | Reaction of diethylamino-1-chloro-2-ethane with sodium ethyl acetylacetate | Precursor for amine synthesis |
| Reduction with NH3 and H2 | Reflux 136-170 °C, 4-5 hours | >95% purity after vacuum distillation |
| Distillation | 30 mm Hg (4 kPa) | 40-61% yield relative to starting materials |
| Gas evolution monitoring | 450-470 cm³ at ~20 °C | Confirms reaction progress |
| Purification | Filtration, crystallization, solvent extraction | High purity product |
Research Findings and Analytical Data
- The high conversion and yield rates reported suggest this method is efficient and scalable.
- The purity of the product is ensured by vacuum distillation and careful control of reaction parameters.
- The reaction is reproducible with consistent gas evolution volumes and precipitate formation during cooling.
- The presence of diethylamine and ammonia in the reaction mixture facilitates the amination step.
- The process is well-documented in patent literature, indicating industrial relevance and robustness.
Additional Notes
- While other synthetic methods for related amines exist, such as Mannich-type reactions or multi-step functional group transformations, these are less directly applicable to this compound.
- No direct synthesis involving complex heterocyclic intermediates or enantioselective catalysis has been reported specifically for this compound in the reviewed literature.
- The described method aligns with classical amine synthesis protocols involving ketone reduction and amination.
Q & A
Q. Optimization Strategies :
- Use high-activity catalysts (e.g., Co-NiO) to enhance reaction rates and selectivity.
- Control temperature and pressure to minimize side products (e.g., triethylamine, a common byproduct in amine syntheses) .
- Monitor reaction progress via GC-MS or TLC to isolate the product at optimal conversion.
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
- GC-MS : Validated for diethylamine derivatives, with derivatization using benzenesulfonyl chloride (BSC) to improve detection sensitivity (linear range: 0.001–1 µg/L, R² = 0.999) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., distinguishing ethyl and methylpentyl groups).
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and alkyl chain vibrations.
- Elemental Analysis : Verify molecular formula (C₈H₂₀N₂) .
How can researchers resolve contradictions in reported biological activities of similar amine derivatives?
Advanced Research Question
- Structural Comparison : Analyze substituent effects (e.g., para vs. ortho methoxy groups in ) on receptor binding or enzyme inhibition .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variable impacts.
- Purity Validation : Use GC-MS or HPLC to confirm compound integrity, as impurities (e.g., triethylamine) may skew bioactivity results .
Q. Example Workflow :
Synthesize analogs with systematic structural variations.
Test in parallel assays (e.g., serotonin reuptake inhibition).
Cross-reference with computational docking studies to correlate structure-activity relationships.
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Storage : In airtight containers, away from heat/ignition sources, at <25°C .
- Handling : Use non-sparking tools, grounded equipment, and PPE (gloves, goggles, lab coats).
- Ventilation : Work in fume hoods to avoid inhalation; diethylamine derivatives are volatile and irritate mucous membranes .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).
How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?
Advanced Research Question
- Stereochemical Impact : The (2S) enantiomer (as in ) may exhibit higher affinity for chiral receptors (e.g., monoamine transporters) due to spatial compatibility .
- Synthesis Control : Use chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective hydrogenation to isolate specific stereoisomers .
- Biological Testing : Compare enantiomers in vitro (e.g., radioligand binding assays) to quantify stereospecific effects.
What computational approaches are recommended to predict the physicochemical properties of this compound?
Advanced Research Question
- Database Mining : Use PubChem (CID: 851169-57-8 in ) for experimental data on similar amines (e.g., logP, pKa) .
- Molecular Dynamics (MD) : Simulate solubility in water/organic solvents using software like GROMACS.
- DFT Calculations : Predict thermodynamic stability and reaction pathways (e.g., amine protonation energies) .
Q. Example Workflow :
Optimize 3D structure via Gaussian.
Calculate partition coefficients (logP) using COSMO-RS.
Validate with experimental HPLC retention times.
What are the common side reactions during synthesis, and how can they be mitigated?
Basic Research Question
- Byproduct Formation :
- Mitigation Strategies :
- Use excess diethylamine to favor monoalkylation.
- Employ scavengers (e.g., molecular sieves) to remove water and shift equilibrium.
What are the environmental degradation pathways for this compound, and how can they be studied?
Advanced Research Question
- Degradation Pathways :
- Hydrolysis: Amine cleavage in acidic/basic conditions.
- Photolysis: UV-induced breakdown (study via solar simulator setups).
- Analytical Methods :
Q. Experimental Design :
Expose compound to simulated environmental conditions (pH, light, microbes).
Monitor degradation via GC-MS and quantify metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
